

Application Notes and Protocols for PFK-015: Stability and Storage

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Compound of Interest

Compound Name: PFK-015

Cat. No.: B1264977

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the appropriate handling, storage, and stability assessment of **PFK-015**, a potent and selective inhibitor of 6-phosphofructo-2-kinase (PFKFB3). Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Overview and Physicochemical Properties

PFK-015 is a small molecule inhibitor targeting the glycolytic enzyme PFKFB3, which plays a significant role in the proliferation of cancer cells. Its chemical and physical properties necessitate careful consideration of storage and handling to prevent degradation.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₂ N ₂ O	[1]
Molecular Weight	260.29 g/mol	[1][2]
Appearance	White to beige powder	[3]
Purity (via HPLC)	≥98%	[1][3]

Recommended Storage Conditions

Proper storage of **PFK-015** is essential to maintain its stability and efficacy over time. The following conditions are recommended based on supplier datasheets.

Solid Form (Powder)

Parameter	Recommendation	Stability Period	Source
Temperature	-20°C	≥ 2 years	[1][4]
3 years	[2]		
2-8°C	Not specified	[3]	
Shipping	Shipped with an ice pack	N/A	[4]

Note: For long-term storage, -20°C is the most consistently recommended temperature.

Stock Solutions

Solvent	Storage Temperature	Stability Period	Source
DMSO	-80°C	1 year to 2 years	[2][5]
DMSO	-20°C	1 year	[5]

Recommendation: To minimize degradation from freeze-thaw cycles, it is advised to aliquot stock solutions into single-use volumes. For in vivo experiments, freshly prepared solutions are recommended.[5][6]

Solubility Data

The solubility of **PFK-015** in various solvents is a critical factor for the preparation of stock solutions.

Solvent	Concentration	Remarks	Source
DMSO	10 mg/mL	Clear solution	[3]
≥13 mg/mL	[7]		
25.2 mg/mL (96.82 mM)	[4]		
52 mg/mL (199.77 mM)	Warmed with 50°C water bath	[2]	
100 mM	[1]		
Ethanol	≥2.8 mg/mL	With gentle warming and sonication	[7]
15 mg/mL (57.62 mM)	Warmed with 50°C water bath	[2]	
Water	< 0.1 mg/mL	Insoluble	[4][7]
CMC-Na	≥5 mg/ml	Homogeneous suspension for oral administration	[2]

Experimental Protocols

Protocol for Preparation of PFK-015 Stock Solution (10 mM in DMSO)

- Pre-warming: Allow the **PFK-015** vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
- Weighing: Accurately weigh the desired amount of **PFK-015** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.603 mg of **PFK-015** (Molecular Weight: 260.29).
- Dissolution: Add the appropriate volume of DMSO to the **PFK-015** powder. Vortex briefly to mix. If needed, gentle warming in a 50°C water bath or brief sonication can aid in complete dissolution.[2][7]

- Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
- Storage: Store the aliquots at -80°C for long-term stability.[2][5]

Protocol for In Vivo Formulation

For in vivo studies, a common formulation involves a co-solvent system to maintain solubility and stability in an aqueous environment.

- Prepare a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline solution.[5][6]
- Start with the required volume of the **PFK-015** stock solution in DMSO.
- Add PEG300 and mix thoroughly.
- Add Tween-80 and mix until the solution is clear.
- Finally, add saline to reach the final desired volume and concentration.
- It is recommended to prepare this formulation fresh on the day of use.[5][6]

General Protocol for Stability Assessment (Template)

As detailed stability studies for **PFK-015** are not publicly available, this protocol provides a general framework based on ICH guidelines for conducting such an assessment.

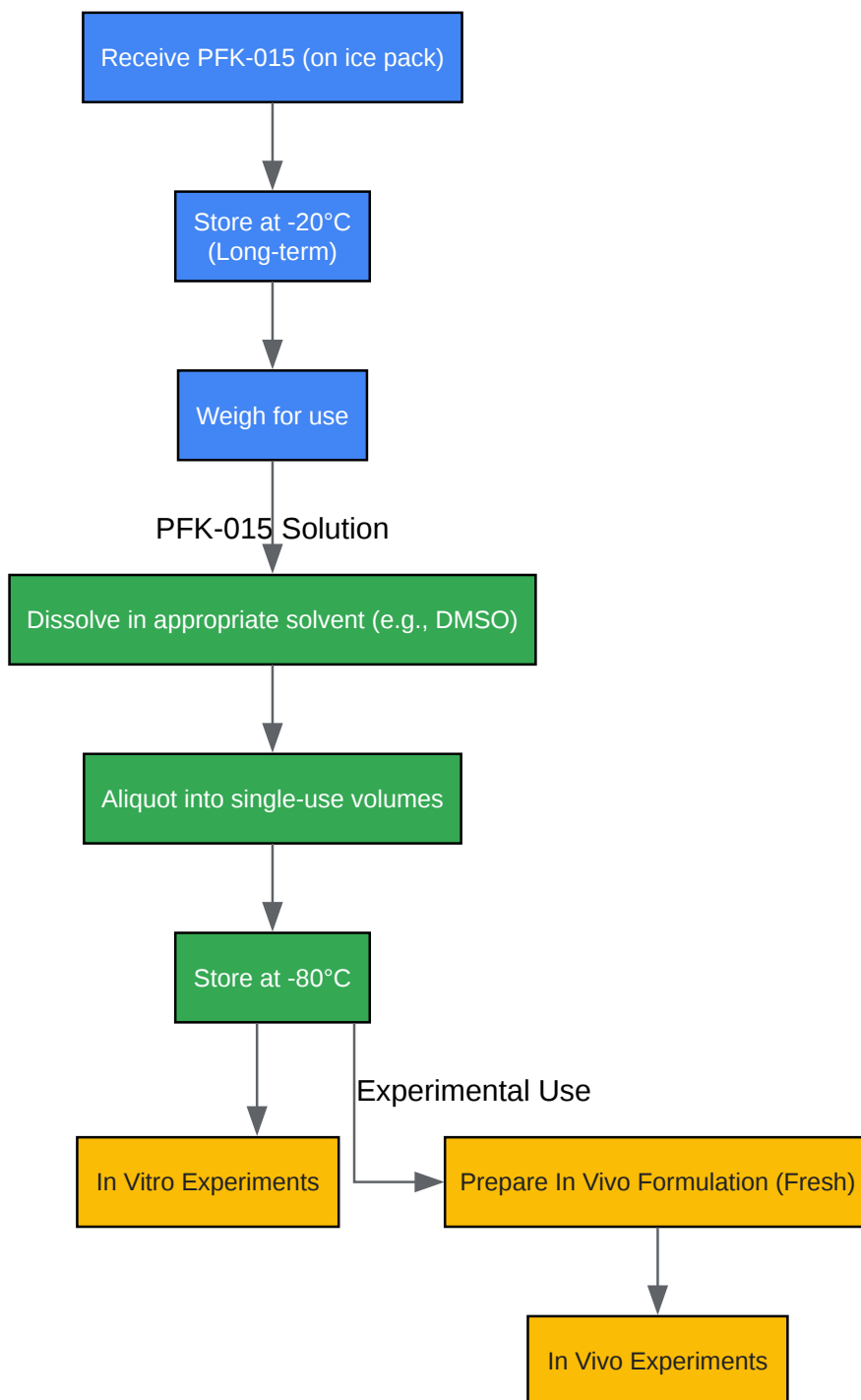
- Forced Degradation Studies:
 - Objective: To identify potential degradation products and establish a stability-indicating analytical method.
 - Conditions: Expose **PFK-015** solutions to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (e.g., UV light) stress.
 - Analysis: Utilize a stability-indicating HPLC method to separate the parent **PFK-015** peak from any degradation products.

- Long-Term and Accelerated Stability Studies:
 - Objective: To determine the shelf-life of the solid compound and its solutions under recommended storage conditions.
 - Long-Term Conditions: Store samples at the recommended temperature (e.g., -20°C for solid, -80°C for solution) for an extended period (e.g., 24 months).
 - Accelerated Conditions: Store samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to predict long-term stability.
 - Time Points: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
 - Analysis: At each time point, assess the samples for appearance, purity (by HPLC), and concentration.

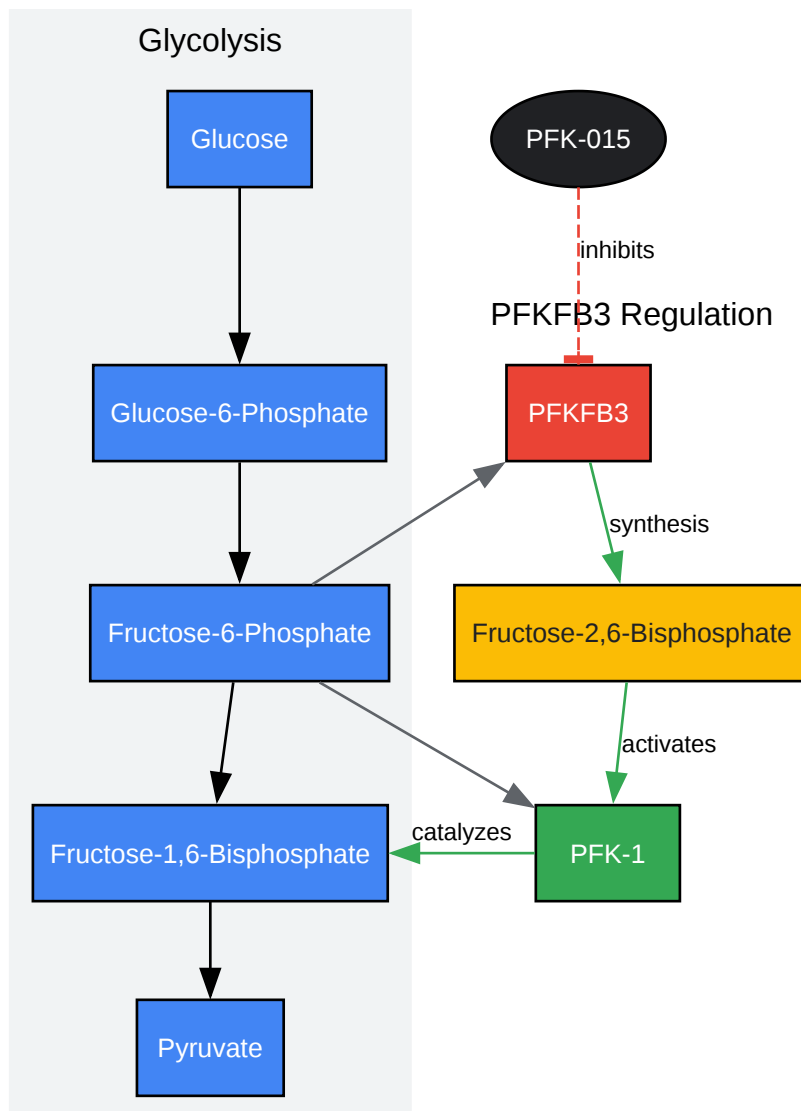
Visualizations

PFK-015 Handling and Storage Workflow

Solid PFK-015

[Click to download full resolution via product page](#)Caption: Workflow for handling and storage of **PFK-015**.

Simplified PFKFB3 Signaling in Cancer



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Caption: **PFK-015** inhibits PFKFB3, a key regulator of glycolysis.

Disclaimer: The information provided in these application notes is based on publicly available data from suppliers and scientific literature. It is intended for research use only. Detailed, validated stability studies including forced degradation and long-term stability under various conditions for **PFK-015** have not been found in the public domain. Researchers should perform their own stability assessments for their specific formulations and experimental conditions.

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